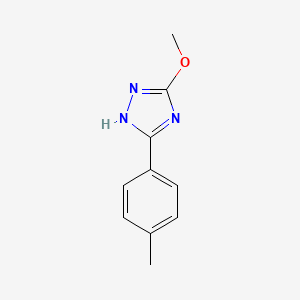

3-Methoxy-5-(4-methylphenyl)-1H-1,2,4-triazole

Description

Properties

CAS No. |

62036-08-2 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-methoxy-5-(4-methylphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C10H11N3O/c1-7-3-5-8(6-4-7)9-11-10(14-2)13-12-9/h3-6H,1-2H3,(H,11,12,13) |

InChI Key |

IPDKOYLCEAUUNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NN2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(p-tolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolylhydrazine with methoxyacetonitrile in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired triazole compound.

Industrial Production Methods: Industrial production of 3-methoxy-5-(p-tolyl)-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-(p-tolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

Reduction: The triazole ring can be reduced to form dihydrotriazoles or other reduced derivatives.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-hydroxy-5-(p-tolyl)-1H-1,2,4-triazole, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

3-Methoxy-5-(p-tolyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the development of agrochemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-5-(p-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as cytochrome P450, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) lower melting points compared to electron-withdrawing groups (e.g., -Cl, -CF₃). For example, 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole has a higher melting point (241–242°C) than its methyl-substituted analog (178–180°C) due to stronger intermolecular forces .

- Synthetic Yields: Halogenated derivatives (e.g., 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole) achieve higher yields (81%) compared to non-halogenated analogs, likely due to improved crystallization .

Pharmacological Potential

- Anticancer and Antimicrobial Activity: 1,2,4-Triazoles with aryl substituents (e.g., 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) exhibit antinociceptive and anticancer properties, attributed to thione groups enhancing metal-binding capacity . The methoxy group in the target compound may modulate bioavailability by increasing solubility.

Energetic Materials

- High-Energy Derivatives: 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO) demonstrates thermostability and reduced sensitivity to shock, properties that could be extrapolated to methoxy-substituted triazoles for explosive applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-5-(4-methylphenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted hydrazines and nitriles. For example, a route analogous to 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole involves reacting 4-methylbenzonitrile with hydrazine hydrate to form a hydrazine intermediate, followed by cyclization with acetic anhydride and phosphorus oxychloride . Key parameters include temperature control (80–120°C), solvent choice (e.g., toluene or DMF), and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation . Crystals are grown via slow evaporation, and data collected at 100 K improves resolution. ORTEP-III can visualize thermal ellipsoids and molecular packing . For accurate refinement, ensure data-to-parameter ratios >15 and R-factors <0.05. Example: A similar triazole hydrate structure (Acta Crystallogr. Sect. E, 2012) achieved R = 0.036 using SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use a combination of / NMR, FT-IR, and mass spectrometry. For instance, NMR should show methoxy (~3.8 ppm) and aromatic protons (7.2–7.8 ppm). Contradictions between computational (DFT-predicted) and experimental IR spectra can arise from solvent effects or tautomerism. Address discrepancies by re-optimizing computational models with solvent corrections (e.g., PCM) and validating via 2D NMR (e.g., HSQC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

- Methodological Answer : Modify substituents (e.g., methoxy to ethoxy, methylphenyl to chlorophenyl) and evaluate changes in bioactivity. For example, COX-2 inhibition in 5-aryl-1,2,4-triazoles correlates with electron-withdrawing groups at the 4-position . Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with Hammett constants or molecular descriptors (e.g., logP, polar surface area) .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioassay data?

- Methodological Answer : Discrepancies may arise from protein flexibility or solvation effects. Refine docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to account for binding-site water molecules. Cross-validate using site-directed mutagenesis or isothermal titration calorimetry (ITC). For example, docking studies on 14-α-demethylase lanosterol (PDB:3LD6) improved accuracy after MD refinement .

Q. How can solvatochromic effects influence the compound’s photophysical properties, and how are they quantified?

- Methodological Answer : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Use the Kamlet-Taft equation to correlate absorption shifts with solvent parameters (α, β, π*). For triazole-thiones, bathochromic shifts in polar solvents indicate π→π* transitions stabilized by hydrogen bonding. DFT calculations (e.g., TD-DFT) with solvent models (e.g., SMD) validate experimental trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.